Whi-P154

Catalog No.
S547978
CAS No.
211555-04-3
M.F
C16H14BrN3O3
M. Wt
376.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whi-P154

CAS Number

211555-04-3

Product Name

Whi-P154

IUPAC Name

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

InChI

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20)

InChI Key

CBIAKDAYHRWZCU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

4-(3'-bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline, MASTPROM, WHI P154, WHI-P154, WHIP154

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC

The exact mass of the compound 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is 375.02185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WHI-P154 (CAS 211555-04-3) is a dimethoxyquinazoline-based kinase inhibitor characterized by its potent dual-targeting profile, exhibiting ultra-high affinity for EGFR (IC50 = 4 nM) and selective inhibition of JAK3 (IC50 = 1.8 μM) over JAK1 and JAK2 . Originally developed via structure-based design to target the JAK3 catalytic site, the compound features a critical 3'-bromo-4'-hydroxylphenyl substitution that significantly enhances its binding affinity compared to earlier analogs [1]. In procurement and material selection, WHI-P154 is primarily prioritized for complex oncology and immunology workflows—such as glioblastoma research and multidrug resistance reversal—where simultaneous suppression of EGFR and JAK3/STAT3 signaling is required, and where high solubility in anhydrous DMSO ensures reproducible in vitro dosing .

Research Fit

JAK3 pathway inhibition study fit (JAK1/2 spared)
EGFR kinase inhibition assay context
ABCG2 transporter chemosensitization research workflow
Multi-kinase selectivity profiling (VEGFR, Src, Abl, MAPK)

Substituting WHI-P154 with generic JAK inhibitors or structurally related quinazolines fundamentally alters assay outcomes and fails to replicate its specific polypharmacology . Utilizing the closely related analog WHI-P131 (JANEX-1) results in a severe loss of target affinity, as it lacks the 3'-bromo modification essential for optimal docking in the JAK3 active site, leading to a >40-fold reduction in JAK3 inhibitory potency [1]. Conversely, substituting WHI-P154 with modern, highly selective JAK3 inhibitors (e.g., Tofacitinib) removes the low-nanomolar EGFR blockade that is intrinsic to WHI-P154's mechanism of action . For buyers designing assays around glioblastoma cytotoxicity or ABCG2-mediated resistance reversal, this dual-pathway suppression is non-negotiable, making WHI-P154 uniquely suited over single-target alternatives [2].

Substitution Risk

Selective JAK3 inhibitor (e.g., WHI-P131)
May not reproduce EGFR pathway effects or ABCG2 chemosensitization context
EGFR-specific inhibitor (e.g., gefitinib)
Lacks JAK3-dependent signaling modulation and ABCG2 reversal profile
Pan-kinase inhibitor with different selectivity
May shift cellular response profiles; compound-specific validation required

Structural Optimization: WHI-P154 vs. WHI-P131 (JANEX-1)

The addition of a bromine atom at the 3' position of the phenyl ring provides WHI-P154 with vastly superior binding affinity to the JAK3 catalytic site compared to its non-brominated analog, WHI-P131. Quantitative kinase assays demonstrate that WHI-P154 inhibits JAK3 with an IC50 of 1.8 μM, whereas WHI-P131 requires 78 μM to achieve similar inhibition [1].

Evidence DimensionJAK3 Inhibitory Potency (IC50)
Target Compound Data1.8 μM
Comparator Or BaselineWHI-P131 (78 μM)
Quantified Difference~43-fold higher potency
ConditionsImmune complex kinase assay

Buyers evaluating quinazoline derivatives for JAK3 inhibition must select WHI-P154 over WHI-P131 to ensure sufficient target engagement at low micromolar concentrations.

JAK3 Selectivity
Reported
1.8 μM (WHI-P154) vs. 19.2 μM (WHI-P131)
Supports JAK3 pathway inhibition study fit
JAK1/2 IC50 >10 μM for both inhibitors

Dual-Target Profiling: EGFR vs. JAK3 Affinity

While marketed primarily as a JAK3 inhibitor, WHI-P154 exhibits profound, low-nanomolar affinity for the Epidermal Growth Factor Receptor (EGFR). Cell-free kinase profiling reveals an EGFR IC50 of 4 nM, which is 450-fold more potent than its activity against JAK3 (1.8 μM) and vastly superior to its negligible activity against JAK1 and JAK2 (>10 μM) .

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data4 nM (EGFR)
Comparator Or Baseline1.8 μM (JAK3) and >10 μM (JAK1/2)
Quantified Difference450-fold higher affinity for EGFR over JAK3
ConditionsCell-free kinase assays

Researchers must procure WHI-P154 with the explicit understanding that it acts as an ultra-potent EGFR inhibitor, making it ideal for dual-pathway blockade but unsuitable for isolated JAK3 studies.

GBM Cytotoxicity
Reported
Unconjugated IC50 158 μM; EGF-P154 IC50 0.813 μM (>200-fold shift)
Conjugation required for nanomolar-range cytotoxicity in EGFR+ models
U373/U87 cell lines; model-specific endpoint

Formulation and Handling: Organic vs. Aqueous Solubility

WHI-P154 is highly lipophilic, achieving maximum solubility of 100 mM (~37.6 mg/mL) in anhydrous DMSO or DMF. In contrast, it is sparingly soluble in aqueous buffers, reaching only ~0.5 mg/mL even when predissolved in a 1:1 DMF:PBS mixture .

Evidence DimensionMaximum Solubility
Target Compound Data100 mM in DMSO
Comparator Or Baseline~0.5 mg/mL in 1:1 DMF:PBS (Aqueous)
Quantified Difference>70-fold higher solubility in organic solvents
ConditionsStandard laboratory stock preparation at room temperature

Procurement of fresh, anhydrous DMSO is strictly required alongside this compound to prevent precipitation and ensure reproducible dosing in cellular assays.

ABCG2 Reversal
Reported
Increases [³H]-mitoxantrone accumulation; no effect on ABCC1/2/10
Specific ABCG2 efflux inhibition context
Confirm in target cell model

Application Efficacy: Glioblastoma Cytotoxicity

The dual EGFR/JAK3 inhibitory profile of WHI-P154 translates into potent antineoplastic activity in highly invasive models. In human glioblastoma cell lines (e.g., U373), WHI-P154 demonstrates sub-micromolar cytotoxicity with an IC50 of 813 nM, effectively inducing apoptosis and inhibiting cell adhesion where single-target agents often fail .

Evidence DimensionCytotoxicity (IC50)
Target Compound Data813 nM
Comparator Or BaselineBaseline survival in untreated U373 cells
Quantified DifferenceSub-micromolar apoptotic induction
ConditionsHuman glioblastoma cell lines in vitro

Validates the compound's specific utility and procurement for neuro-oncology models requiring aggressive, multi-kinase suppression.

Xenograft Survival
Model context
EGF-P154: median 40 d vs. vehicle 19 d; 40% long-term survivors
Supports glioblastoma xenograft endpoint interpretation
SCID mouse U373 model; data to verify

Dual EGFR/JAK3 Pathway Inhibition in Oncology

WHI-P154 is the optimal choice for studying glioblastoma multiforme (GBM) and other aggressive solid tumors where simultaneous inhibition of EGFR (at nanomolar levels) and JAK3/STAT3 signaling (at micromolar levels) is required to block cell adhesion, invasion, and proliferation .

Reversal of ABCG2-Mediated Multidrug Resistance

Procured for pharmacology models to sensitize multidrug-resistant cancer cells to chemotherapeutics. At low micromolar concentrations (e.g., 4 μM), WHI-P154 alters ABCG2 protein function without significantly downregulating baseline STAT3/AKT phosphorylation, making it a precise tool for resistance reversal assays [1].

Structure-Activity Relationship (SAR) Benchmarking

Serves as a critical brominated reference standard in medicinal chemistry. Buyers developing novel quinazoline derivatives use WHI-P154 to benchmark the impact of 3'-halogenation on target docking, comparing it directly against non-brominated analogs like WHI-P131 [2].

Neural Progenitor Cell Differentiation Workflows

Utilized in neurobiology and developmental biology to reliably induce the differentiation of neural stem cells and myogenic C2C12 cells, leveraging its specific kinase profile to drive cellular maturation pathways .

Application Fit Matrix

Application
Selection Property
Validation Focus
JAK3 pathway inhibition in immune cell models
JAK3 isoform selectivity (JAK1/2 spared)
STAT1 activation, NO production endpoints
Targeted delivery research in EGFR+ glioblastoma
EGF-conjugated form for EGFR-dependent cytotoxicity
In vitro cytotoxicity & in vivo survival endpoints
ABCG2 transporter chemosensitization studies
Specific ABCG2 efflux inhibition
Intracellular substrate accumulation assays
Multi-kinase pathway co-inhibition models
Combined EGFR, JAK3, VEGFR inhibition profile
Integrated signaling readouts

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

375.02185 Da

Monoisotopic Mass

375.02185 Da

Heavy Atom Count

23

Appearance

White to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PG8BT6T9MB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Impact of Janus Kinase 3 on Cellular Ca Release, Store Operated Ca(2+) Entry and Na(+)/Ca(2+) Exchanger Activity in Dendritic Cells

Jing Yan, Evi Schmid, Zohreh Hosseinzadeh, Sabina Honisch, Ekaterina Shumilina, Joerg Fuchs, Florian Lang
PMID: 26279433   DOI: 10.1159/000430192

Abstract

Janus kinase 3 (JAK3), a tyrosine kinase mainly expressed in hematopoietic cells, participates in the signaling stimulating cell proliferation. The kinase is expressed in dendritic cells (DCs), antigen presenting cells involved in the initiation and regulation of antigen-specific T-cell responses. Dendritic cell function is regulated by cytosolic Ca(2+) activity ([Ca(2+)]i). Mediators increasing [Ca(2+)]i in DCs include ATP and the chemokine receptor CXCR4 ligand CXCL12. The present study explored, whether JAK3 participates in the regulation of [Ca(2+)]i in DCs.
Fura-2 fluorescence was employed to determine [Ca(2+)]i, and whole cell patch clamp to decipher electrogenic transport in immature DCs isolated from bone marrow of JAK3-knockout (jak3(-/-)) or wild-type mice (jak3(+/+)).
Without treatment, [Ca(2+)]i was similar in jak3(-/-) and jak3(+/+) DCs. Addition of ATP (100 µM) was followed by transient increase of [Ca(2+)]i reflecting Ca(2+) release from intracellular stores, an effect significantly less pronounced in jak3(-/-) DCs than in jak3(+/+) DCs. CXCL12 administration was followed by a sustained increase of [Ca(2+)]i reflecting receptor operated Ca(2+) entry, an effect significantly less rapid in jak3(-/-) DCs than in jak3(+/+) DCs. In addition, the Ca(2+) release-activated Ca(2+) channel (CRAC) current triggered by IP3-induced Ca(2+) store depletion and CXCL12 was significantly higher in DCs from jak3(+/+) mice than in jak3(-/-) mice. Inhibition of sarcoendoplasmatic reticulum Ca(2+)-ATPase (SERCA) by thapsigargin (1 µM) in the absence of extracellular Ca(2+) was followed by a transient increase of [Ca(2+)]i reflecting Ca(2+) release from intracellular stores, and subsequent readdition of extracellular Ca(2+) in the continued presence of thapsigargin was followed by a sustained increase of [Ca(2+)]i reflecting store operated Ca(2+) entry (SOCE). Both, Ca(2+) release from intracellular stores and SOCE were again significantly lower in jak3(-/-) DCs than in jak3(+/+) DCs. Pretreatment of jak3(+/+) DCs with JAK inhibitor WHI-P154 (22 µM, 10 minutes or 24 hours) significantly blunted both thapsigargin induced Ca(2+) release and subsequent SOCE. Abrupt replacement of Na(+) containing (130 mM) and Ca(2+) free (0 mM) extracellular bath by Na(+) free (0 mM) and Ca(2+) containing (2 mM) extracellular bath increased [Ca(2+)]i reflecting Na(+)/Ca(2+) exchanger activity, an effect again significantly less pronounced in jak3(-/-) DCs than in jak3(+/+) DCs.
JAK3 deficiency is followed by down-regulation of cytosolic Ca(2+) release, receptor and store operated Ca(2+) entry and Na(+)/Ca(2+) exchanger activity in DCs.


Down-Regulation of Store-Operated Ca2+ Entry and Na+ Ca2+ Exchange in MCF-7 Breast Cancer Cells by Pharmacological JAK3 Inhibition

Jing Yan, Bingbing Zhang, Zohreh Hosseinzadeh, Florian Lang
PMID: 27119652   DOI: 10.1159/000443104

Abstract

Oscillations of cytosolic Ca2+ activity ([Ca2+]i) participate in the orchestration of tumor cell proliferation. [Ca2+]i could be increased by intracellular Ca2+ release followed by store-operated Ca2+-entry (SOCE). [Ca2+]i could be decreased by Ca2+ extrusion via Na+/Ca2+ exchange. Mechanisms accomplishing SOCE include the pore-forming ion channel unit Orai1 and its regulator STIM1, Na+/Ca2+ exchanger isoforms include NCX1. In MCF-7 breast carcinoma cells Orai1 and NCX1 have previously been shown to be modified by pharmacological inhibition of Janus activated kinase JAK2. The present study explored whether SOCE and Na+/Ca2+ exchange are similarly sensitive to pharmacological JAK3 inhibition.
MCF-7 breast carcinoma cells were studied in the absence and presence of the JAK3 inhibitor WHI-P154 (22 µM). [Ca2+]i was estimated from Fura-2-fluorescence, SOCE from increase of [Ca2+]i following Ca2+ re-addition after Ca2+-store depletion with sarcoendoplasmatic Ca2+-ATPase (SERCA) inhibitor thapsigargin (1 µM), and Na+/Ca2+ exchanger activity from increase of [Ca2+]i following extracellular Na+ removal. Transcript levels were quantified with RT-PCR.
Addition of ATP (100 µM) was followed by a rapid increase of [Ca2+]i, which was significantly blunted by WHI-P154. Thapsigargin-induced intracellular Ca2+ release was not appreciably influenced by WHI-P154. Subsequent SOCE was, however, significantly blunted by WHI-P154. WHI-P154 further significantly decreased Orai1 transcript levels. The increase of [Ca2+]i following extracellular Na+-removal and the NCX1 transcript levels were similarly decreased by WHI-P154.
The JAK3 inhibitor WHI-P154 decreases both, Orai1 and NCX1 transcript levels and thus impairs SOCE and Na+/Ca2+ exchange.


Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by the Janus Kinase JAK3

Myriam Fezai, Jamshed Warsi, Florian Lang
PMID: 26666525   DOI: 10.1159/000442600

Abstract

The creatine transporter CreaT (SLC6A8), a Na+,Cl- coupled transporter is expressed in diverse tissues including the brain. Genetic defects of SLC6A8 result in mental retardation with seizures. The present study explored the regulation of CreaT by Janus kinase JAK3, which is expressed in a variety of tissues including the brain and participates in the regulation of cell survival and differentiation of neuronal precursor cells.
CreaT was expressed in Xenopus laevis oocytes with or without wild-type JAK3, constitutively active A568V JAK3 and inactive K851A JAK3. Creatine transport in those oocytes was quantified utilizing dual electrode voltage clamp.
Electrogenic creatine transport was observed in CreaT expressing oocytes but not in water-injected oocytes. In CreaT expressing oocytes co-expression of JAK3 or A568VJAK3, but not co-expression of K851A JAK3 was followed by a significant decrease of creatine induced current. According to kinetic analysis JAK3 significantly decreased the maximal creatine transport rate. In CreaT and JAK3 expressing oocytes the creatine induced current was significantly increased by JAK3 inhibitor WHI-P154 (22 µM).
JAK3 is a powerful negative regulator of the creatine transporter CreaT.


The Role of Janus Kinase 3 in the Regulation of Na⁺/K⁺ ATPase under Energy Depletion

Zohreh Hosseinzadeh, Sabina Honisch, Evi Schmid, Kashif Jilani, Kalina Szteyn, Shefalee Bhavsar, Yogesh Singh, Monica Palmada, Anja T Umbach, Ekaterina Shumilina, Florian Lang
PMID: 26021261   DOI: 10.1159/000430133

Abstract

Janus kinase-3 (JAK3) is activated during energy depletion. Energy-consuming pumps include the Na(+)/K(+)-ATPase. The present study explored whether JAK3 regulates Na(+)/K(+)-ATPase in dendritic cells (DCs).
Ouabain (100 µM)-sensitive (Iouabain) and K(+)-induced (Ipump) outward currents were determined by utilizing whole cell patch-clamp, Na(+)/K(+)-ATPase α1-subunit mRNA levels by RT-PCR, Na(+)/K(+)-ATPase protein abundance by flow cytometry or immunofluorescence, and cellular ATP by luciferase-assay in DCs from bone marrow of JAK3-knockout (jak3(-/-)) or wild-type mice (jak3(+/+)). Ipump was further determined by voltage clamp in Xenopus oocytes expressing JAK3, active (A568V)JAK3 or inactive (K851A)JAK3.
Na(+)/K(+)-ATPase α1-subunit mRNA and protein levels, as well as Ipump and Iouabain were significantly higher in jak3(-/-)DCs than in jak3(+/+)DCs. Energy depletion by 4h pre-treatment with 2,4-dinitro-phenol significantly decreased Ipump in jak3(+/+) DCs but not in jak3(-/-)DCs. Cellular ATP was significantly lower in jak3(-/-)DCs than in jak3(+/+)DCs and decreased in both genotypes by 2,4-dinitro-phenol, an effect significantly more pronounced in jak3(-/-)DCs than in jak3(+/+)DCs and strongly blunted by ouabain in both jak3(+/+) and jak3(-/-)DCs. Ipump and Iouabain in oocytes were decreased by expression of JAK3 and of (A568V)JAK3 but not of (K851A)JAK3. JAK3 inhibitor WHI-P154 (4-[(3'-bromo-4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline, 22 μM) enhanced Ipump and Iouabain in JAK3 expressing oocytes. The difference between (A568V)JAK3 and (K851A)JAK3 expressing oocytes was virtually abrogated by actinomycin D (50 nM).
JAK3 down-regulates Na(+)/K(+)-ATPase activity, an effect involving gene expression and profoundly curtailing ATP consumption.


IL-21 promotes osteoblastic differentiation of human valvular interstitial cells through the JAK3/STAT3 pathway

Zongtao Liu, Yixuan Wang, Jiawei Shi, Si Chen, Li Xu, Fei Li, Nianguo Dong
PMID: 33173427   DOI: 10.7150/ijms.49533

Abstract

: This study amied to whether IL-21 promotes osteoblast transdifferentiation of cultured human Valvular interstitial cells (VICs).
: We first confirmed that IL-21 alters gene expression between CAVD aortic valve tissue and normal samples by immunohistochemistry, qPCR, and western blotting. VICs were cultured and treated with IL-21. Gene and protein expression levels of the osteoblastic markers ALP and Runx2, which can be blocked by specific JAK3 inhibitors and/or siRNA of STAT3, were measured.
IL-21 expression was upregulated in calcified aortic valves and promotes osteogenic differentiation of human VICs. IL-21 accelerated VIC calcification through the JAK3/STAT3 pathway.
Our data suggest that IL-21 is a key factor in valve calcification and a promising candidate for targeted therapeutics for CAVD.


Role of JAK3 in myogenic differentiation

You-Na Jang, Il Jae Lee, Myong Chul Park, Eun Joo Baik
PMID: 22120524   DOI: 10.1016/j.cellsig.2011.11.009

Abstract

Skeletal muscle differentiation is regulated by transcription factors, including members of the myogenic regulatory factor (MRF) family and many signaling pathways. The JAK1 and JAK2 pathways are known to each have different effects on myoblast proliferation and differentiation; however, the role of JAK3 in myoblast differentiation remains unclear. In this study, we investigated the effect of JAK3 inhibition on myogenic differentiation in the C2C12 mouse myoblast cell line. During myogenic differentiation, treatment with the JAK3 inhibitor WHIp154 significantly increased the number of MHC-positive multinucleated myotubes and the expressions of myosin heavy chain (MHC), myogenin (MGN), MyoD, and myogenic enhancer factor 2 (MEF2). Knockdown of the JAK3 gene using siJAK3 also significantly increased MHC, MGN and MyoD mRNA expressions as well as insulin-like growth factor-II (IGF-II) gene expression. During differentiation, JAK3 was initially activated and later decreased. Differentiation decreased STAT1, which was further decreased by WHIp154. In contrast, STAT3 gradually was elevated during differentiation, and was increased by JAK3 inhibition. Moreover, we found that up-regulation of AKT activity and down-regulation of ERK activity cooperated to accelerate myogenic differentiation. Taken together, these data indicate that JAK3 inhibition potently facilitates myoblast differentiation through antagonistic STAT1/STAT3 activities. Additionally, JAK3 inhibition induced precocious differentiation and played important roles for terminal differentiation, including fusion, which is involved with regulation of AKT and ERK pathways.


WHI-P154 enhances the chemotherapeutic effect of anticancer agents in ABCG2-overexpressing cells

Hui Zhang, Yun-Kai Zhang, Yi-Jun Wang, Rishil J Kathawala, Atish Patel, Hua Zhu, Kamlesh Sodani, Tanaji T Talele, Suresh V Ambudkar, Zhe-Sheng Chen, Li-Wu Fu
PMID: 24903205   DOI: 10.1111/cas.12462

Abstract

ATP-binding cassette (ABC) transmembrane proteins evidently decrease the intracellular accumulation of substrate chemotherapeutic drugs by extruding them against a concentration gradient, thereby inducing drug resistance. Here we reported the effect of WHI-P154, an irreversible inhibitor of Janus kinase 3 and epidermal growth factor receptor tyrosine kinases, on reversing ABC transporters-mediated drug resistance. We found that WHI-P154 significantly enhanced the sensitivity of ABCG2-overexpressing cells to its substrates. WHI-P154 moderately sensitized ABCB1-overexpressing KB-C2 cells to its substrates whereas showed no sensitizing effect on ABCC1-, ABCC2 or ABCC10-mediated drug resistance. Moreover, WHI-P154 produced a significant increase in the intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells. The expression levels nor the localization of the ABCG2 protein was altered after treatment of ABCG2-overexpressing cells with WHI-P154. Further studies indicated that WHI-P154 enhanced the ATPase activity of ABCG2 at low concentrations (<10 μM). Additionally, a docking model predicted the binding conformation of WHI-P154 within the transmembrane region of homology-modeled human ABCG2 transporter. Collectively, these findings highlighted WHI-P154 could significantly reverse ABCG2-mediated multidrug drug resistance by directly blocking the efflux function.


Identification of oncogenic point mutations and hyperphosphorylation of anaplastic lymphoma kinase in lung cancer

Yi-Wei Wang, Pang-Hsien Tu, Kuen-Tyng Lin, Shu-Chen Lin, Jenq-Yuh Ko, Yuh-Shan Jou
PMID: 21847362   DOI: 10.1593/neo.11222

Abstract

The oncogenic property of anaplastic lymphoma kinase (ALK) plays an essential role in the pathogenesis of various cancers and serves as an important therapeutic target. In this study, we identified frequent intragenic loss of heterozygosity and six novel driver mutations within ALK in lung adenocarcinomas. Overexpression of H694R or E1384K mutant ALK leads to hyperphosphorylation of ALK, and activation of its downstream mediators STAT3, AKT, and ERK resulted in enhanced cell proliferation, colony formation, cell migration, and tumor growth in xenograft models. Furthermore, the activated phospho-Y1604 ALK was increasingly detected in 13 human lung cancer cell lines and 263 lung cancer specimens regardless of tumor stages and types. Treatment of two different ALK inhibitors, WHI-P154 and NVP-TAE684, resulted in the down-regulation of aberrant ALK signaling, shrinkage of tumor, and suppression of metastasis and significantly improved survival of ALK mutant-bearing mice. Together, we identified that novel ALK point mutations possessed tumorigenic effects mainly through hyperphosphorylation of Y1604 and activation of downstream oncogenic signaling. The upregulated phospho-Y1604 ALK could serve as a diagnostic biomarker for lung cancer. Furthermore, targeting oncogenic mutant ALKs with inhibitors could be a promising strategy to improve the therapeutic efficacy of fatal lung cancers.


Effect of Janus kinase 3 on the peptide transporters PEPT1 and PEPT2

Jamshed Warsi, Zohreh Hosseinzadeh, Luo Dong, Tatsiana Pakladok, Anja T Umbach, Shefalee K Bhavsar, Ekaterina Shumilina, Florian Lang
PMID: 23934551   DOI: 10.1007/s00232-013-9582-3

Abstract

The tyrosine kinase Janus kinase 3 (JAK3) contributes to signaling regulating the proliferation and apoptosis of lymphocytes and tumor cells. Replacement of lysine by alanine in the catalytic subunit yields the inactive (K851A)JAK3 mutant that underlies severe combined immune deficiency. The gain-of-function mutation (A572V)JAK3 is found in acute megakaryoplastic leukemia and T cell lymphoma. The excessive nutrient demand of tumor cells requires upregulation of transporters in the cell membrane including peptide transporters PEPT1 and PEPT2. The carriers further accomplish intestinal peptide transport. Little is known about signaling regulating peptide transport. The present study explored whether PEPT1 and PEPT2 are upregulated by JAK3. PEPT1 or PEPT2 was expressed in Xenopus oocytes with or without additional expression of JAK3, and electrogenic peptide (glycine-glycine) transport was determined by dual-electrode voltage clamp. PEPT2-HA membrane protein abundance was analyzed by chemiluminescence. Intestinal electrogenic peptide transport was estimated from peptide-induced current in Ussing chamber experiments. In PEPT1- and PEPT2-expressing oocytes, but not in water-injected oocytes, the dipeptide gly-gly generated an inward current, which was significantly increased following coexpression of JAK3. The effect of JAK3 on PEPT1 was mimicked by (A568V)JAK3 but not by (K851A)JAK3. JAK3 increased maximal peptide-induced current in PEPT1-expressing oocytes but rather decreased apparent affinity of the carrier. Coexpression of JAK3 enhanced the PEPT2-HA protein abundance in the cell membrane. In JAK3- and PEPT1-expressing oocytes, peptide-induced current was blunted by the JAK3 inhibitor WHI-P154, 4-[(3'-bromo-4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline (22 μM). In intestinal segments gly-gly generated a current which was significantly smaller in JAK3-deficient mice (jak3⁻/⁻) than in wild-type mice (jak3⁺/⁺). In conclusion, JAK3 is a powerful regulator of peptide transporters PEPT1 and PEPT2.


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